3-Bromo-4-(2,4-difluorophenoxy)aniline
Overview
Description
“3-Bromo-4-(2,4-difluorophenoxy)aniline” is a chemical compound with the CAS Number: 1284999-83-2. It has a molecular weight of 300.1 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H8BrF2NO/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15/h1-6H,16H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical and Chemical Properties Analysis
More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional information or experimental data .
Scientific Research Applications
Vibrational Analysis and Material Properties
3-Bromo-4-(2,4-difluorophenoxy)aniline, and related compounds, are subjects of vibrational analysis studies. These analyses, using techniques like Fourier Transform-Infrared and Fourier Transform-Raman, help in understanding the effects of substituents on molecular structure and vibrational spectra. Such studies are crucial for developing new materials with specific electronic and optical properties, which could be useful in nonlinear optics (NLO) materials and other advanced technological applications (Revathi et al., 2017).
Synthesis and Structural Elaboration
Research on the synthesis and structural elaboration of this compound-related compounds focuses on developing efficient and selective methods for producing novel anilines. These synthesized compounds are then used for further chemical transformations, leading to a diverse range of structurally unique molecules. Such synthetic routes are fundamental for the creation of new chemical entities with potential applications in drug discovery, material science, and organic chemistry (Marull & Schlosser, 2003).
Photophysical and Photochemical Studies
Studies involving this compound and similar compounds often explore their photophysical and photochemical properties. This includes understanding how these molecules interact with light and how this interaction can be leveraged for various applications, such as in the development of fluorescent materials or in photochemistry research. These studies are crucial for the advancement of fields like optoelectronics, where the interaction of materials with light is a key aspect (Buruianǎ et al., 2005).
Advanced Manufacturing Processes
Research also focuses on the use of this compound in advanced manufacturing processes. This includes studies on continuous, homogeneous synthesis methods in modular microreaction systems, aiming to improve the efficiency and selectivity of the synthesis of key intermediates used in various industries, such as dye manufacturing (Xie et al., 2020).
Safety and Hazards
Safety data sheets suggest that personal protective equipment and face protection should be worn when handling this compound. It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . It is also considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Properties
IUPAC Name |
3-bromo-4-(2,4-difluorophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSXEXXLNMKGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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